

A Comparative Analysis of (+)-Enterodiol and Enterolactone on Ovarian Cancer Cells

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Compound of Interest

Compound Name: (+)-Enterodiol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of two mammalian lignans, **(+)-enterodiol** (END) and enterolactone (ENL), on ovarian cancer cells. The data presented is compiled from peer-reviewed studies to assist researchers in understanding their potential as therapeutic agents.

Executive Summary

Both **(+)-enterodiol** and enterolactone, metabolites of dietary lignans, have demonstrated inhibitory effects on ovarian cancer cells. However, current research indicates that enterolactone exhibits a more potent and consistent anti-cancer profile compared to **(+)-enterodiol**.^{[1][2]} Enterolactone shows superior efficacy in inhibiting cell proliferation, migration, and invasion, often in a dose- and time-dependent manner.^{[1][2]} While both compounds show promise, enterolactone appears to be a more viable candidate for further drug development due to its higher efficacy and lower observed side effects in animal models.^[2]

Data Presentation: In Vitro Effects on ES-2 Ovarian Cancer Cells

The following tables summarize the quantitative data from a key comparative study by Liu et al. (2017) on the human ovarian cancer cell line ES-2.

Table 1: Effect on Cell Proliferation (MTT Assay)^{[1][2]}

Compound	Concentration (mol/L)	24 hours (% Inhibition)	48 hours (% Inhibition)	72 hours (% Inhibition)
(+) -Enterodiol (END)	10 ⁻³	~20%	~25%	~30%
	10 ⁻⁴	No significant inhibition	No significant inhibition	No significant inhibition
	10 ⁻⁵	No significant inhibition	No significant inhibition	No significant inhibition
	10 ⁻⁶	No significant inhibition	No significant inhibition	No significant inhibition
Enterolactone (ENL)	10 ⁻³	~35%	~50%	~60%
	10 ⁻⁴	~15%	~25%	~35%
	10 ⁻⁵	~5%	~10%	~15%
	10 ⁻⁶	No significant inhibition	No significant inhibition	No significant inhibition

Table 2: Effect on Cell Viability (Trypan Blue Assay at 48 hours)[\[1\]](#)[\[2\]](#)

Compound	Concentration (mol/L)	% Viability Reduction
(+) -Enterodiol (END)	10 ⁻³	28.02%
Enterolactone (ENL)	10 ⁻³	24.38%

Table 3: Effect on Cell Migration (Wound Healing Assay at 24 hours)[\[1\]](#)[\[2\]](#)

Compound	Concentration (mol/L)	Migration Inhibition
(+)-Enterodiol (END)	10^{-3}	Significant
10^{-4}	Significant	Significant (p < 0.01)
10^{-5}	Significant	
Enterolactone (ENL)	10^{-3}	
10^{-4}	Significant (p < 0.01)	Significant (p < 0.05)
10^{-5}	Significant (p < 0.05)	
10^{-6}	Significant (p < 0.05)	

Table 4: Effect on Cell Invasion (Transwell Assay at 48 hours)[1][2]

Compound	Concentration (mol/L)	Invasion Inhibition
(+)-Enterodiol (END)	10^{-3}	Significant
Enterolactone (ENL)	10^{-3}	Significant
10^{-4}	Significant	

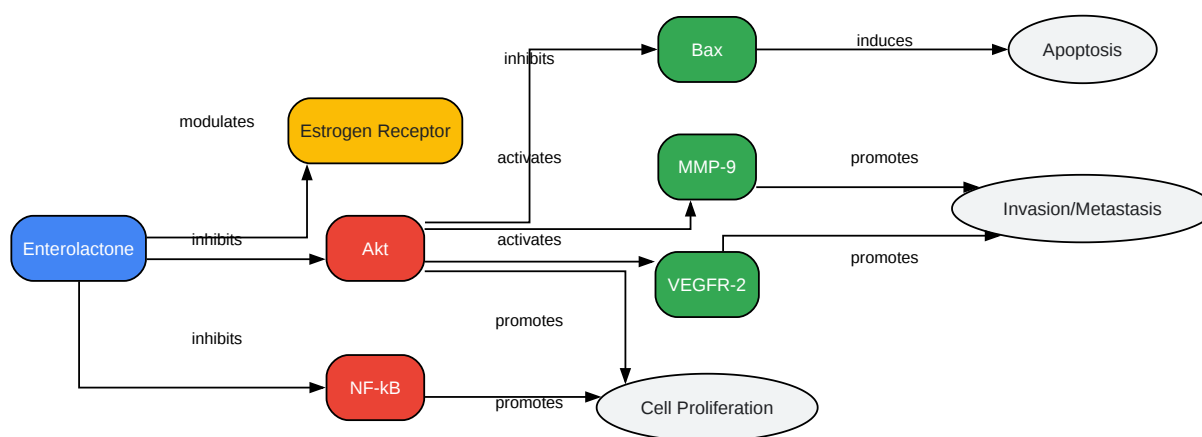
Apoptosis and Cell Cycle Arrest

While the primary comparative study did not provide quantitative data on apoptosis and cell cycle, other research indicates that enterolactone can induce apoptosis and cause cell cycle arrest in various cancer cells, including those of the ovary.[3] Lignans, in general, have been shown to induce apoptosis in colon cancer cells.[2] Enterolactone, in combination with gemcitabine, has been shown to modulate the Akt-Bax pathway, which is involved in apoptosis. [4] Further research is needed to quantify the specific effects of **(+)-enterodiol** and enterolactone on apoptosis and cell cycle progression in ovarian cancer cells.

Signaling Pathways

The precise signaling pathways for **(+)-enterodiol** and enterolactone in ovarian cancer are still under investigation. However, evidence suggests the involvement of multiple pathways:

- Estrogen Receptor (ER) Modulation: As phytoestrogens, both compounds can interact with estrogen receptors, potentially leading to anti-estrogenic effects at high concentrations.[2]
- Protein Kinase Inhibition: At higher doses, these lignans may act as protein kinase inhibitors. [2]
- Akt Signaling: Enterolactone, particularly in combination with other agents, has been shown to modulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[4]
- NF-κB Pathway: In studies on hen ovaries, both lignans were found to down-regulate the NF-κB pathway, which is involved in inflammation and cancer progression.[1]



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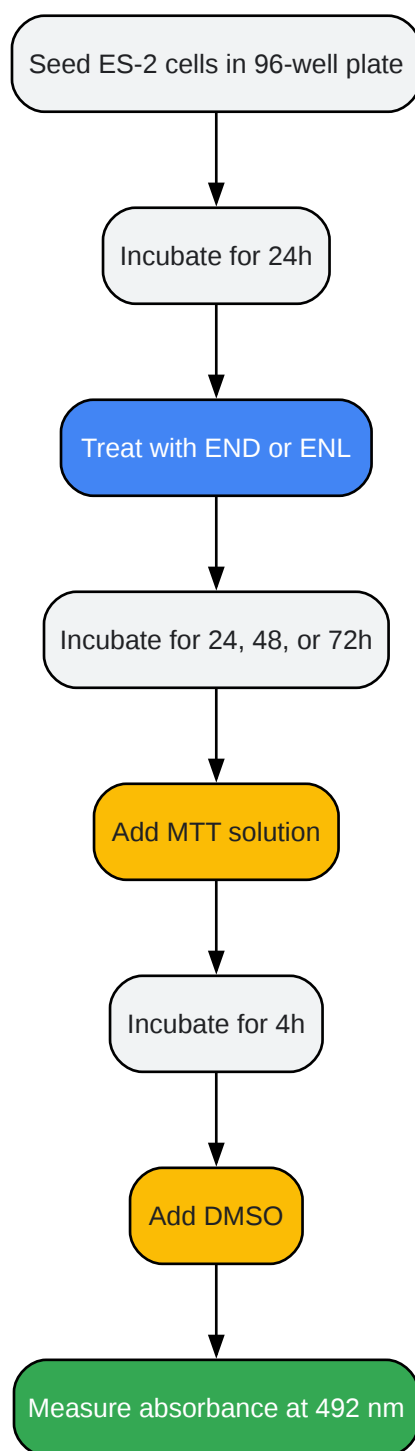
Caption: Proposed signaling pathways of Enterolactone in ovarian cancer cells.

Experimental Protocols

Cell Culture: The human ovarian carcinoma cell line ES-2 was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[2]

MTT Assay for Cell Proliferation:

- ES-2 cells were seeded at a density of 1×10^4 cells/well in 96-well plates.
- After 24 hours, cells were treated with various concentrations of **(+)-enterodiol** or enterolactone (10^{-3} to 10^{-6} mol/L) for 24, 48, and 72 hours.
- Following incubation, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- The medium was discarded, and 150 μ L of DMSO was added to dissolve the formazan crystals.
- Absorbance was measured at 492 nm using a microplate reader.[2]



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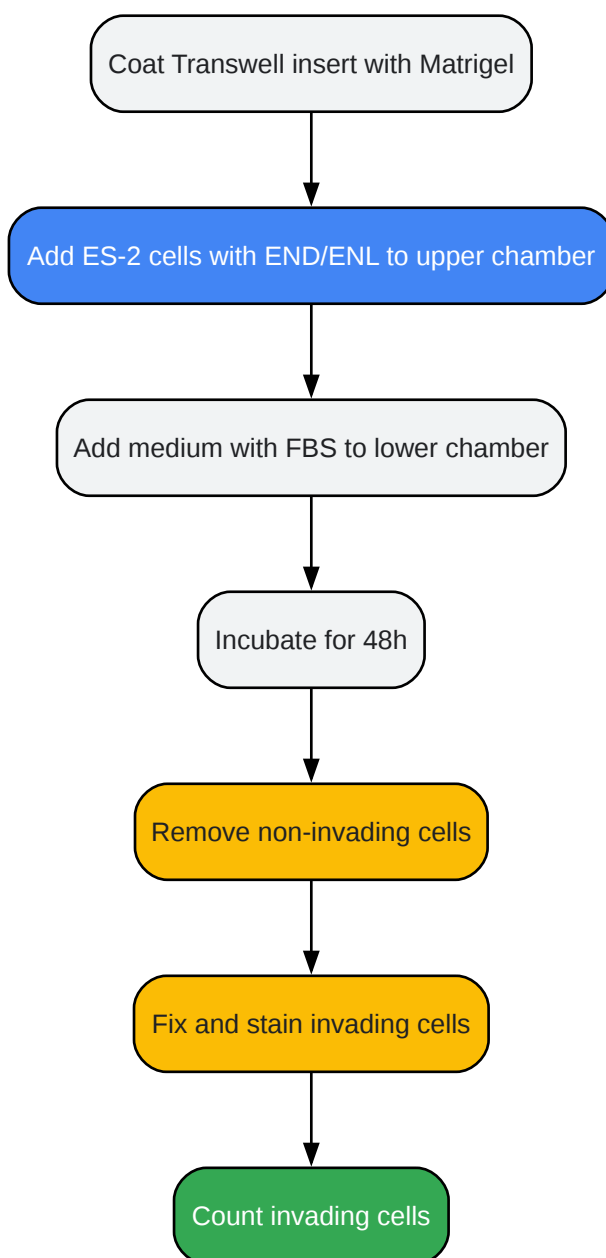
Caption: Workflow for the MTT cell proliferation assay.

Wound Healing Assay for Cell Migration:

- ES-2 cells were grown to confluence in 6-well plates.
- A sterile 200 μ L pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
- The wells were washed with PBS to remove detached cells.
- Cells were then treated with different concentrations of **(+)-enterodiol** or enterolactone.
- The closure of the wound was observed and photographed at 0 and 24 hours under a microscope.[\[2\]](#)

Transwell Invasion Assay:

- Transwell inserts with an 8 μ m pore size polycarbonate membrane coated with Matrigel were used.
- ES-2 cells (5×10^4) in serum-free medium containing various concentrations of **(+)-enterodiol** or enterolactone were added to the upper chamber.
- The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
- After 48 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
- Invading cells on the lower surface were fixed with methanol and stained with crystal violet.
- The number of invading cells was counted in five random fields under a microscope.[\[2\]](#)



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Caption: Workflow for the Transwell invasion assay.

Conclusion

The available evidence strongly suggests that both **(+)-enterodiol** and enterolactone possess anti-cancer properties against ovarian cancer cells. However, enterolactone consistently demonstrates superior inhibitory effects on key processes of cancer progression, including proliferation, migration, and invasion. While the precise molecular mechanisms require further

elucidation, the modulation of critical signaling pathways such as Akt and NF- κ B, along with potential interactions with estrogen receptors, are likely contributors to their anti-tumor activity. Based on current data, enterolactone emerges as a more promising candidate for further preclinical and clinical investigation as a potential therapeutic agent for ovarian cancer.

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